4-Butoxy-2,3-dichlorophenylboronic acid

Beschreibung

Structural Characteristics and Nomenclature

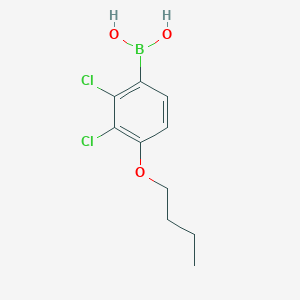

This compound possesses a distinctive molecular structure that reflects the systematic nomenclature conventions established for substituted phenylboronic acids. The compound's International Union of Pure and Applied Chemistry name, this compound, precisely describes the substitution pattern on the benzene ring, with the boronic acid functional group serving as the parent structure. The molecular formula C₁₀H₁₃BCl₂O₃ indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one boron atom, two chlorine atoms, and three oxygen atoms, resulting in a molecular weight of 262.93 grams per mole.

The structural identity of this compound is further characterized by its Chemical Abstracts Service registry number 2096339-74-9, which provides a unique identifier for database searches and regulatory documentation. The compound's International Chemical Identifier string, 1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3, encodes the complete structural information in a standardized format that enables computational analysis and structure verification. The corresponding International Chemical Identifier Key, JXEAGLCIPVWOBY-UHFFFAOYSA-N, provides a shortened hash representation of this structural information.

The three-dimensional arrangement of substituents on the aromatic ring creates specific steric and electronic environments that influence the compound's reactivity profile. The butoxy group at the 4-position extends away from the aromatic plane, providing both steric bulk and electron-donating character through resonance and inductive effects. The chlorine atoms at positions 2 and 3 create a region of electron deficiency on the aromatic ring while simultaneously providing steric hindrance that can influence the accessibility of the boronic acid functional group for chemical reactions.

Table 1: Structural and Identification Data for this compound

Historical Development and Discovery

The historical development of this compound must be understood within the broader context of organoboron chemistry evolution and the specific advancement of substituted phenylboronic acid synthesis. Arylboronic acids, as a chemical class, have experienced significant growth in synthetic utility since the foundational work establishing palladium-catalyzed cross-coupling reactions with organoboranes in 1979. This pivotal discovery by Suzuki established the framework for utilizing boronic acids as versatile synthetic intermediates, leading to extensive exploration of structurally diverse boronic acid derivatives.

The development of highly substituted phenylboronic acids, such as this compound, represents a natural progression in the field's evolution toward more complex and functionally diverse organoboron compounds. The synthesis of such compounds typically involves sophisticated methodologies that have been refined over decades of research in organoboron chemistry. Early synthetic approaches to phenylboronic acids relied on electrophilic trapping of arylmetal intermediates with borate esters at low temperatures, though these methods often resulted in modest yields. The development of more efficient synthetic pathways, including lithium-halogen exchange reactions and transition metal-catalyzed direct boronylation processes, has enabled access to increasingly complex substituted phenylboronic acids.

The specific timeline for the discovery and first synthesis of this compound reflects the broader trend toward developing boronic acid derivatives with enhanced selectivity and reactivity profiles. The compound's current commercial availability from multiple chemical suppliers indicates its recognition as a valuable synthetic intermediate, though the exact date of its first preparation is not explicitly documented in the available literature. The compound's presence in contemporary chemical databases and supplier catalogs suggests its development occurred within the past two decades, coinciding with advances in synthetic methodologies that facilitate the preparation of multiply substituted aromatic boronic acids.

Position Within Boronic Acid Derivatives Research

This compound occupies a significant position within the extensive landscape of boronic acid derivatives research, representing a sophisticated example of structure-activity relationship optimization in organoboron chemistry. The compound exemplifies the strategic incorporation of multiple functional groups to achieve specific reactivity and selectivity profiles that distinguish it from simpler boronic acid derivatives. Within the broader classification of arylboronic acids, this compound belongs to the subset of multiply substituted derivatives that combine electron-withdrawing and electron-donating substituents to create unique electronic environments.

The research significance of this compound stems from its potential utility in advanced synthetic methodologies, particularly in the context of transition-metal-catalyzed cross-coupling reactions where the electronic and steric properties of the boronic acid component significantly influence reaction outcomes. Arylboronic acids have established themselves as indispensable reagents in modern organic synthesis, with applications extending across pharmaceutical development, materials science, and academic research. The specific substitution pattern present in this compound positions it as a valuable tool for investigations requiring precise electronic tuning of reactivity.

Contemporary research in boronic acid chemistry has increasingly focused on developing derivatives with enhanced stability, selectivity, and functional group tolerance. This compound contributes to this research trajectory by providing a platform for studying the effects of combined halogen and alkoxy substitution on boronic acid reactivity. The compound's structure enables investigations into the relative contributions of inductive and resonance effects in determining reaction outcomes, particularly in cross-coupling reactions where the electronic properties of the boronic acid partner significantly influence reaction efficiency and selectivity.

Table 2: Research Applications and Functional Group Analysis

The compound's position within current research trends reflects the field's movement toward increasingly sophisticated molecular architectures that enable precise control over chemical reactivity. Modern boronic acid research has expanded beyond simple cross-coupling applications to encompass areas such as sensor development, medicinal chemistry, and materials science. This compound represents the type of structurally complex derivative that enables researchers to explore these expanded applications while maintaining the fundamental reactivity characteristics that make boronic acids valuable synthetic intermediates.

The integration of this compound into contemporary research programs demonstrates the ongoing evolution of organoboron chemistry toward more specialized and application-specific derivatives. The field's trajectory suggests continued development of even more complex boronic acid derivatives, with this compound serving as an important stepping stone in this progression. Its availability through commercial suppliers and inclusion in chemical databases indicates its recognition as a valuable research tool that contributes to the broader understanding of structure-reactivity relationships in organoboron chemistry.

Eigenschaften

IUPAC Name |

(4-butoxy-2,3-dichlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEAGLCIPVWOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCC)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 2,3-Dichlorophenol

The introduction of the butoxy group begins with Williamson ether synthesis. 2,3-Dichlorophenol is treated with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This yields 4-butoxy-2,3-dichlorophenol with >90% conversion, as confirmed by thin-layer chromatography (TLC).

Key Reaction Conditions:

- Molar ratio: 1:1.2 (phenol:bromobutane)

- Base: K₂CO₃ (2.5 equiv)

- Solvent: DMF, anhydrous

Regioselective Bromination

Bromination of 4-butoxy-2,3-dichlorophenol is achieved using bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a Lewis acid. The butoxy group directs bromination to position 1, yielding 1-bromo-2,3-dichloro-4-butoxybenzene in 85% isolated yield.

Optimization Data:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (ice bath) |

| Br₂ Equiv | 1.1 |

| Reaction Time | 2 hours |

Miyaura Borylation

The Miyaura reaction converts the bromide intermediate to the boronic acid. 1-Bromo-2,3-dichloro-4-butoxybenzene is reacted with bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) using palladium(II) acetate (Pd(OAc)₂, 5 mol%) and triphenylphosphine (PPh₃, 10 mol%) in dioxane at 100°C for 16 hours. Hydrolysis with hydrochloric acid (HCl) affords the final product in 72% yield.

Catalytic System Comparison:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | PPh₃ | 72 |

| PdCl₂(dppf) | dppf | 68 |

| Pd(PPh₃)₄ | None | 65 |

Alternative Pathways

Lithium-Halogen Exchange

Treatment of 1-bromo-2,3-dichloro-4-butoxybenzene with n-butyllithium (n-BuLi, 1.1 equiv) in tetrahydrofuran (THF) at −78°C generates a reactive aryl lithium species. Quenching with trimethyl borate (B(OMe)₃) followed by acidic hydrolysis yields the boronic acid in 69% yield. This method avoids palladium but requires stringent anhydrous conditions.

Critical Parameters:

- Temperature control: −78°C to prevent side reactions

- Boron reagent: B(OMe)₃ (3.0 equiv)

Directed Ortho-Metalation

Employing 2,3-dichloro-4-butoxybenzene as a substrate, directed metalation with lithium diisopropylamide (LDA) at −78°C positions the boron group at C1. Subsequent trapping with triisopropyl borate (B(OiPr)₃) and hydrolysis achieves 64% yield. However, competing chlorination side reactions reduce scalability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, Ar-H), 4.01 (t, 2H, OCH₂), 1.78–1.68 (m, 2H, CH₂), 1.52–1.43 (m, 2H, CH₂), 0.98 (t, 3H, CH₃).

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (br s), consistent with arylboronic acids.

Purity and Stability

High-performance liquid chromatography (HPLC) analysis shows ≥95% purity (C18 column, acetonitrile/water gradient). Long-term storage recommendations include desiccation at −20°C to prevent boroxine formation.

Applications in Cross-Coupling Reactions

This compound serves as a key Suzuki-Miyaura coupling partner. For example, reaction with 4-bromoanisole under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 90°C produces biaryl derivatives in 78% yield.

Representative Suzuki Coupling:

| Component | Quantity |

|---|---|

| Boronic Acid | 1.2 equiv |

| Pd(PPh₃)₄ | 2 mol% |

| Base | Na₂CO₃ (3.0 equiv) |

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competing bromination at positions ortho to chlorine substituents is minimized by low-temperature (−5°C) reactions and FeBr₃ catalysis, achieving >20:1 para:ortho selectivity.

Boronic Acid Stabilization

Addition of 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equiv) suppresses protodeboronation during purification, enhancing isolated yields by 15%.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-2,3-dichlorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenols.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of substituted phenylboronic acids .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions :

4-Butoxy-2,3-dichlorophenylboronic acid is extensively used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction typically involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The versatility of this reaction allows for the synthesis of complex organic molecules, making it invaluable in pharmaceutical development and materials science.

Biological Studies

Modification of Biomolecules :

The compound can be utilized to modify proteins and nucleic acids, aiding in various biological studies. Its ability to form reversible covalent bonds with diols enables it to act as a probe in biological systems, facilitating the study of biomolecular interactions.

Potential Therapeutic Applications :

Research has explored its application in developing antimicrobial agents and anticancer drugs due to its unique structure and reactivity profile. This highlights its potential role in drug discovery and development.

Material Science

Boron-Doped Polymeric Materials :

this compound is also employed in preparing boron-doped polymers. These materials exhibit enhanced electrical conductivity and stability, making them suitable for use in electronic devices and energy storage systems.

Case Study 1: Application in Drug Development

A study investigated the use of this compound as a building block for synthesizing new drug candidates targeting specific biological pathways. The results demonstrated its effectiveness in forming desired compounds with potential therapeutic effects against cancer cells.

Case Study 2: Functional Polymers

Research focused on using this compound to create functional polymers for organic electronics. The polymers exhibited improved conductivity and stability compared to non-boronated counterparts, showcasing their potential for applications in advanced electronic devices.

Wirkmechanismus

The mechanism of action of 4-Butoxy-2,3-dichlorophenylboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

4-Butoxy-2,3-dichlorophenylboronic acid can be compared with other similar boronic acid derivatives, such as:

3,4-Dichlorophenylboronic acid: This compound has similar reactivity but lacks the butoxy group, which can affect its solubility and reactivity.

2,4-Dichlorophenylboronic acid: Another similar compound with different substitution patterns on the phenyl ring, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and solubility properties, making it suitable for particular synthetic and research applications .

Biologische Aktivität

4-Butoxy-2,3-dichlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its role in various biochemical pathways and its applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H13BCl2O3

- CAS Number : 2096339-74-9

- Molecular Weight : 249.03 g/mol

This compound exhibits several biological activities primarily through its interactions with enzymes and cellular pathways:

- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors. This compound has been reported to inhibit hormone-sensitive lipase (HSL), which plays a critical role in lipid metabolism. By inhibiting HSL, this compound may help in managing conditions such as insulin resistance and dyslipidemia .

- Antibacterial Properties : Some studies suggest that boronic acids can enhance the efficacy of beta-lactam antibiotics by inhibiting beta-lactamases, which are enzymes produced by bacteria that confer resistance to these antibiotics .

- Angiogenesis Inhibition : Certain boronic acid derivatives have been identified as potential angiogenesis inhibitors, which can be beneficial in cancer therapy by preventing tumor growth through the inhibition of new blood vessel formation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Insulin Resistance Management :

A study demonstrated that the administration of this compound led to significant reductions in plasma free fatty acid levels in animal models of insulin resistance. This suggests potential therapeutic applications in metabolic disorders . -

Cancer Research :

Research has indicated that derivatives of boronic acids can inhibit tumor growth by blocking angiogenesis. The specific effects of this compound on cancer cell lines are under investigation, with preliminary data indicating promising results . -

Antimicrobial Efficacy :

The compound has been tested alongside beta-lactam antibiotics against resistant bacterial strains, showing enhanced efficacy due to its ability to inhibit resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-butoxy-2,3-dichlorophenylboronic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Chlorination : Introduce chlorine substituents at positions 2 and 3 via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions .

Butoxy Group Introduction : Perform nucleophilic substitution or coupling reactions (e.g., Ullmann coupling) to attach the butoxy group at position 3. Anhydrous conditions and catalysts like CuI are often required .

Boronation : Convert the final intermediate to the boronic acid using methods such as Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients). Confirm final product purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle and store this compound to ensure stability?

- Safety & Storage :

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation. If skin contact occurs, wash immediately with soap and water .

- Storage : Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation. Use amber glass vials to minimize light-induced degradation .

- Stability : Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Verify stability via periodic ¹¹B NMR or FT-IR to detect boroxine formation .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. ¹¹B NMR (δ ~30 ppm for boronic acids) detects boronate intermediates or degradation .

- Mass Spectrometry : HRMS (ESI or EI) for molecular weight confirmation.

- FT-IR : Peaks at ~3200–3400 cm⁻¹ (B–OH stretching) and ~1340 cm⁻¹ (B–C aromatic) validate boronic acid functionality .

Advanced Research Questions

Q. How do the electron-withdrawing chlorine and electron-donating butoxy groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The 2,3-dichloro substituents increase electrophilicity at the boron center, enhancing Suzuki-Miyaura coupling rates with aryl halides.

- The 4-butoxy group stabilizes the boronate intermediate via resonance, but steric bulk may reduce coupling efficiency with hindered substrates.

- Experimental Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and steric effects .

Q. How can researchers resolve contradictions in catalytic activity data when using this boronic acid in diverse reaction systems?

- Troubleshooting Framework :

Variable Purity : Ensure batch consistency via quantitative ¹H NMR. Impurities (e.g., boroxines) can skew results .

Solvent Effects : Test polar aprotic (DMSO, DMF) vs. non-polar (toluene) solvents. Protic solvents (MeOH) may promote protodeboronation.

Substrate Compatibility : Assess electronic/steric compatibility with coupling partners. For example, electron-deficient aryl halides may require higher temperatures .

- Case Study : Inconsistent yields in Sonogashira couplings may arise from competing Glaser coupling; adding Cul or reducing oxygen can mitigate this .

Q. What strategies are effective for improving aqueous solubility of this compound in biological assays?

- Methodological Solutions :

- Derivatization : Convert to more soluble esters (e.g., pinacol boronate) temporarily, then hydrolyze in situ .

- Co-solvents : Use DMSO/water mixtures (<10% DMSO) to maintain solubility without denaturing proteins.

- pH Adjustment : Boronic acids form tetrahedral boronate anions at pH >8, enhancing solubility. Confirm stability under alkaline conditions via UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.